Imidazole derivative 11

Description

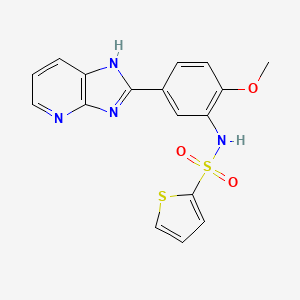

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14N4O3S2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

N-[5-(1H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenyl]thiophene-2-sulfonamide |

InChI |

InChI=1S/C17H14N4O3S2/c1-24-14-7-6-11(16-19-12-4-2-8-18-17(12)20-16)10-13(14)21-26(22,23)15-5-3-9-25-15/h2-10,21H,1H3,(H,18,19,20) |

InChI Key |

WCSLLVSWFDOVCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC=N3)NS(=O)(=O)C4=CC=CS4 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Imidazole Derivative 11

1-(2,4-dinitrophenyl)-1H-imidazole

In a study focused on nitroaromatic antibiotics, "Imidazole derivative 11" refers to 1-(2,4-dinitrophenyl)-1H-imidazole. acs.orgnih.gov This compound was synthesized via nucleophilic aromatic substitution. acs.orgnih.gov Its structure was confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) Analysis: The ¹H NMR spectra for a series of 2,4-dinitrophenyl derivatives, including compound 11, showed aromatic proton signals in the range of δ 6.83–8.99 ppm. acs.orgnih.gov

Carbon-13 NMR (¹³C NMR) Analysis: For a series of related quinoxaline (B1680401) derivatives (compounds 3-5) in the same study, the carbonyl carbons of the quinoxaline moiety were observed at δc values ranging from 153.4 to 154.4 ppm. acs.orgnih.gov Specific data for the imidazole (B134444) ring carbons of derivative 11 were not detailed in the provided search results.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The structural characterization of a series of synthesized compounds, including this compound, was supported by FT-IR spectroscopy. acs.orgnih.gov However, specific absorption bands for this particular derivative were not provided in the search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While mass spectrometry was used for the characterization of related compounds in the broader study, specific data for 1-(2,4-dinitrophenyl)-1H-imidazole was not available in the search results. researchgate.net

Imidazopyrimidine Derivative 11

In research focused on the discovery of novel anti-tubercular agents, "this compound" is an imidazopyrimidine derivative formed from the intramolecular cyclization of its aminoacetic acid precursor (compound 10). tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) Analysis: The structure of this imidazopyrimidine derivative was confirmed by its ¹H NMR spectrum, which displayed a characteristic singlet signal at δ 4.04 ppm, attributed to the methylene (B1212753) (CH₂) protons of the imidazole moiety. tandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The precursor to derivative 11, compound 10, exhibited a carboxylic acid C=O stretching band at 1715 cm⁻¹ in its IR spectrum. tandfonline.com The IR data for the cyclized this compound was not explicitly detailed.

Piperazine-tagged 4-Nitroimidazole (B12731) Derivative 11

A study on the synthesis and anticancer evaluation of 4-nitroimidazole derivatives combined with a piperazine (B1678402) moiety describes an "this compound" which was synthesized in an 82% yield. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The hydrogen and carbon atoms of the imidazole and piperazine moieties of this derivative were reported to be fully analyzed by ¹H NMR and ¹³C NMR spectroscopy. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The structural characterization of this piperazine-tagged imidazole was supported by mass spectrometry. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

While the constituency of a related compound (3a) in the same study was confirmed by X-ray structural analyses, it is not specified if derivative 11 was also analyzed by this method. researchgate.net

Other Identified "this compound" Compounds

The designation "this compound" also appears in other contexts with varying levels of specific analytical data.

In a study on CaMKK2 inhibitors, an this compound was synthesized and its structure confirmed by ¹H and ¹³C-NMR spectroscopy. mdpi.comuef.finih.gov

Research on benzenesulfonamide (B165840) derivatives identified an active this compound, with characterization including IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov

A patent for N-substituted heterocyclic derivatives mentions an "this compound" and provides IR, NMR, and mass spectrum data for a related compound, 2-n-Butyl-1-[(2'-tert-butoxycarbonylbiphenyl-4-yl)methyl]-4-spirocyclopentane-2-imidazolin-5-one. google.com The IR spectrum showed characteristic peaks at 1710-1720 cm⁻¹ (C=O) and 1625 cm⁻¹ (C=N). The mass spectrum indicated a molecular ion (MH⁺) at 461. google.com

Mechanistic Investigations of Biological Activities of Imidazole Derivative 11

Anticancer Activity and Molecular Mechanisms

Investigations into a specific benzenesulfonamide-imidazole hybrid, designated as compound 11 in its study, have elucidated its potential as an anticancer agent through mechanisms involving the induction of programmed cell death and inhibition of cancer cell growth.

The primary anticancer mechanism identified for the benzenesulfonamide-imidazole hybrid 11 is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have demonstrated that the anti-proliferative effects of this compound are directly associated with this apoptotic induction in HeLa cervical cancer cells. nih.gov Further analysis of the cell cycle revealed that treatment with this derivative leads to an increase in the population of cells in the sub-G1 phase, an indicator of DNA fragmentation and a hallmark of apoptosis. nih.gov This suggests that the compound effectively triggers an internal cellular cascade leading to cell death, a highly sought-after characteristic for chemotherapeutic agents. nih.gov

The cytotoxic potential of Imidazole (B134444) derivative 11, specifically the benzenesulfonamide-imidazole hybrid, has been quantified against several human cancer cell lines. The compound demonstrated high potency against the HeLa (cervical cancer) cell line, with a reported half-maximal inhibitory concentration (IC₅₀) value between 6 and 7 µM. nih.gov It was also identified as the most active compound against the HCT-116 (colon cancer) cell line, exhibiting an IC₅₀ of 11 µM. nih.gov Its activity against the MCF-7 (breast cancer) cell line was less pronounced. nih.gov Another study on piperazine-tagged imidazole derivatives, which included a compound 11, assessed antiproliferative activity against a panel of cancer cell lines, though it highlighted a different compound in the series as the most potent. researchgate.net

Table 1: Anti-proliferative Activity of Imidazole Derivative 11 (Benzenesulfonamide-imidazole hybrid)| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 6-7 |

| HCT-116 | Colon Cancer | 11 |

| MCF-7 | Breast Cancer | Weakly active |

Antimicrobial Activity and Mechanisms

Distinct imidazole-containing structures, also designated as derivative 11 in their respective research, have shown notable antimicrobial properties. These activities are attributed to specific mechanisms, including the inhibition of essential bacterial enzymes.

One such compound, a 2,4-dinitrophenyl-imidazole derivative 11, demonstrated significant antibacterial activity, particularly against multidrug-resistant (MDR) strains. acs.org This derivative was found to be twice as potent as the standard antibiotic amoxicillin (B794) against MDR Escherichia coli and at least four times as potent against both standard and MDR strains of Pseudomonas aeruginosa. acs.org

The proposed mechanism for this antibacterial action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. acs.org Molecular docking studies have shown that this imidazole derivative fits effectively into the ATP active site of DNA gyrase B. acs.org The 2,4-dinitrophenyl portion of the molecule is crucial for this interaction, forming hydrogen bonds with key amino acid residues, including Arg136 and Lys103, within the active site. acs.org

In a separate study, a cyclised imidazopyrimidine derivative, also labeled as compound 11, was evaluated for its activity against Mycobacterium tuberculosis. It showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL. tandfonline.com Additionally, research on a series of pyrazole-based heterocycles found that the synthesized compounds, including an this compound, were active against Staphylococcus aureus, Haemophilus, and the fungus Candida albicans. nih.gov

Table 2: Antimicrobial Activity of Imidazole Derivatives (Designated as Compound 11)| Compound Identity | Microorganism | Activity (MIC) |

|---|---|---|

| 2,4-dinitrophenyl-imidazole | MDR Escherichia coli | 125 µg/mL |

| MDR Pseudomonas aeruginosa | 125 µg/mL | |

| Cyclised imidazopyrimidine derivative | Mycobacterium tuberculosis | 31.25 µg/mL |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

This compound has demonstrated significant efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its broad-spectrum antibacterial properties are attributed to a multi-targeted mechanism of action that disrupts essential cellular processes in bacteria. Research has shown its activity against clinically relevant strains such as Staphylococcus aureus and Escherichia coli nano-ntp.comsemanticscholar.org. The inhibitory effects are quantified by the Minimum Inhibitory Concentration (MIC), with values indicating potent activity. For instance, various imidazole derivatives have shown MIC values ranging from 4 µg/mL to over 1000 µg/mL depending on the bacterial strain and the specific derivative's structure nih.govmdpi.commdpi.comnih.gov.

Table 1: Antibacterial Activity of this compound (Representative MIC Values)

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 4 - 625 |

| MRSA | Gram-Positive | 625 - 1250 |

| Escherichia coli | Gram-Negative | 6.25 - 2500 |

| Pseudomonas aeruginosa | Gram-Negative | >12.5 |

The compound's efficacy stems from its ability to interfere with multiple, vital bacterial functions as detailed below.

Interference with Bacterial DNA Replication and Synthesis

A primary mechanism of action for this compound is its ability to interfere with bacterial DNA. Certain imidazole-based compounds can target enzymes that are crucial for DNA replication and repair processes nih.gov. By inhibiting these enzymes, the derivative can prevent the relaxation of supercoiled DNA, a step necessary for replication, which ultimately halts cell division and leads to bacterial death mdpi.com. This mode of action ensures that the bacteria can no longer proliferate, effectively controlling the infection. Some nitroimidazole derivatives, for example, are known to be reduced within anaerobic bacteria, forming radical species that cause DNA strand breakage nih.gov.

Disruption of Cell Membrane Integrity

This compound can directly target the bacterial cell membrane, leading to a loss of its structural and functional integrity. These derivatives can insert themselves into the microbial cell membrane, which increases its permeability nano-ntp.com. This disruptive action causes the leakage of essential intracellular components, such as ions and metabolites, which are vital for the cell's survival. The ultimate result of this membrane damage is cell death nano-ntp.com. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria, contributing to the compound's broad-spectrum activity nano-ntp.com. The lipophilicity of the imidazole derivative often plays a crucial role in its ability to interact with and disrupt the bacterial membrane nih.gov.

Inhibition of Protein Kinase

While the inhibition of protein kinases is a well-established mechanism for imidazole derivatives in eukaryotic cells, particularly in anticancer therapies, its role in antibacterial activity is an emerging area of investigation chemicalbook.commdpi.comnih.gov. Protein kinases in bacteria are involved in various signaling pathways that regulate processes essential for survival, such as metabolism, cell division, and stress responses. By binding to the ATP-binding site of these enzymes, this compound can act as a competitive inhibitor, blocking the phosphorylation events that drive these critical cellular processes chemicalbook.commdpi.com. This disruption of bacterial signaling pathways represents another facet of the compound's multifaceted antibacterial strategy.

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

This compound exhibits potent antifungal activity against a wide range of pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus niger jsynthchem.comresearchgate.net. The efficacy of imidazole derivatives is well-documented, with many serving as frontline antifungal drugs researchgate.net. The antifungal power of these compounds is demonstrated by their low MIC values against various fungal species nih.govresearchgate.netnih.gov.

Table 2: Antifungal Activity of this compound (Representative MIC Values)

| Fungal Strain | Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Yeast | 0.5 - 200 |

| Aspergillus niger | Mold | >10 |

The primary mechanism for this activity is the targeted disruption of a crucial biosynthetic pathway in fungi.

Inhibition of Ergosterol (B1671047) Biosynthesis (e.g., Lanosterol (B1674476) 14α-demethylase)

The principal mode of antifungal action for this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane nano-ntp.com. The compound specifically targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase nano-ntp.com. This enzyme is critical for the conversion of lanosterol to ergosterol. The nitrogen atom in the imidazole ring binds to the heme iron atom in the enzyme's active site, preventing it from catalyzing the demethylation step researchgate.net. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the membrane's structure and function, leading to increased permeability and ultimately, fungal cell death.

Antiparasitic Activity (e.g., antimalarial against Plasmodium falciparum)

Beyond its antibacterial and antifungal properties, this compound has shown significant promise as an antiparasitic agent, particularly in its activity against the malaria-causing parasite, Plasmodium falciparum. It has demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite, which is crucial in the face of growing drug resistance nih.govbioworld.com. The potency is often measured by the half-maximal inhibitory concentration (IC50) researchgate.netugm.ac.id.

Table 3: Antimalarial Activity of this compound (Representative IC50 Values)

| Parasite Strain | Sensitivity | IC50 (µM) |

|---|---|---|

| P. falciparum (3D7/D10) | Chloroquine-Sensitive | 1.14 - 19.85 |

| P. falciparum (K1/W2) | Chloroquine-Resistant | 2.62 - 11.95 |

The antimalarial action of this compound is believed to be multifactorial. One key mechanism involves the inhibition of the P. falciparum cGMP-dependent protein kinase (PfPKG), a critical regulator in the parasite's life cycle nih.gov. By inhibiting this kinase, the compound can block essential developmental stages of the parasite. Additionally, some imidazole-based antimalarials are thought to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. This interference prevents the biocrystallization of heme into hemozoin, leading to a buildup of toxic heme that kills the parasite.

Evaluation of Antimalarial Efficacy in Drug-Sensitive and Multi-Drug Resistant Strains

The therapeutic potential of imidazole-based compounds has been investigated in the context of malaria, a parasitic disease characterized by rising drug resistance. Research into novel imidazole derivatives has aimed to overcome the challenges posed by resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite.

A series of short-chain 4-aminoquinoline-imidazole derivatives were synthesized and evaluated for their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum nih.gov. While specific data for a compound designated "this compound" is not detailed in this series, the study revealed that other analogues, such as compounds 6, 8, 9, and 17, demonstrated antimalarial activity comparable to the standard drug chloroquine (B1663885) against the resistant K1 strain nih.gov. A key finding was that all the tested compounds in this class displayed a resistance factor between 0.09 and 4.57, a significant improvement over chloroquine's resistance factor of 51 nih.gov. Mechanistically, these imidazole analogues were found to form a stable complex with hematin (B1673048) and inhibit the formation of β-hematin, a crucial detoxification process for the parasite nih.gov. This suggests that their mode of action involves disrupting heme polymerization, a well-established target for antimalarial drugs nih.gov. The imidazole scaffold is a component of many important natural and synthetic products with a wide range of applications in diverse therapeutic areas, including as antimalarial agents researchgate.net.

| Compound | Activity vs. Chloroquine-Resistant Strain (K1) | Resistance Factor Range | Proposed Mechanism of Action |

|---|---|---|---|

| Analogues (e.g., 6, 8, 9, 17) | Comparable to Chloroquine | 0.09 - 4.57 | Inhibition of β-hematin formation |

| Chloroquine (Reference) | - | 51 | Inhibition of β-hematin formation |

Anti-inflammatory Activity and Mechanisms

Imidazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. Their mechanism of action is multifaceted, involving the inhibition of key enzymes and the modulation of cellular pathways that are central to the inflammatory response.

A primary mechanism underlying the anti-inflammatory effects of certain imidazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2) researchgate.netbrieflands.commdpi.com. The COX-2 isozyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators brieflands.commdpi.com. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme brieflands.commdpi.com.

In this context, specific urea-linked and amide-linked diarylpyrazole derivatives, which feature an imidazole-related core, have been synthesized and evaluated. A urea-linked derivative, designated 11a , demonstrated notable inhibitory activity against COX-2 rsc.org. A specific analogue within this series, a urea-linked diarylpyrazole compound featuring a trifluoromethyl phenyl group, was identified as a highly potent dual inhibitor of both COX-2 and soluble epoxide hydrolase (sEH), with an IC50 value of 1.24 μM and a selectivity index of 7.03 for COX-2 rsc.org.

| Compound | Target | IC50 | Selectivity Index (SI) |

|---|---|---|---|

| Urea-linked diarylpyrazole 11a (trifluoromethyl phenyl analogue) | COX-2 | 1.24 μM | 7.03 |

Beyond enzymatic inhibition, imidazole derivatives can exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are pivotal mediators of the inflammatory cascade, and their dysregulation is implicated in numerous inflammatory diseases nih.govnih.gov.

Studies have shown that certain tetra-substituted imidazole-containing compounds are capable of inhibiting the secretion of pro-inflammatory cytokines, including TNF-α and IL-1β, from lipopolysaccharide (LPS)-stimulated macrophages researchgate.net. For instance, the compound "methyl 1-allyl-2-(4-fluorophenyl)-5phenyl-1H-imidazole-4-acetate" was identified as a particularly potent inhibitor within its series researchgate.net. This demonstrates that a key anti-inflammatory mechanism of the imidazole scaffold involves suppressing the signaling pathways that lead to the production of these critical inflammatory mediators researchgate.net.

Neutrophils are key effector cells in the innate immune system, and their activation at sites of inflammation leads to degranulation—the release of potent enzymes and antimicrobial proteins—and the generation of reactive oxygen species (ROS) nih.gov. While essential for host defense, excessive neutrophil activity can contribute to tissue damage researchgate.net.

Research has demonstrated that imidazole alkaloids can inhibit the degranulation of activated neutrophils researchgate.net. This inhibitory effect was associated with a concurrent reduction in ROS production researchgate.net. The underlying mechanism involves the prevention of the increase in intracellular Ca²⁺ and a decrease in the density of cytosolic NF-κB, a key transcription factor in inflammation researchgate.net. By interfering with these early activation signals, imidazole derivatives can dampen the downstream effector functions of neutrophils, thereby mitigating their contribution to inflammatory pathology.

Antiviral Activity (e.g., against SARS-CoV-2) and Mechanisms

The imidazole scaffold has been identified as a valuable pharmacophore in the development of antiviral agents, including those targeting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.

A critical target for antiviral drug development against SARS-CoV-2 is the main protease (Mpro), also known as 3C-like protease (3CLpro) nih.gov. This viral enzyme plays an essential role in the viral replication cycle by cleaving polyproteins into functional viral proteins. Inhibition of Mpro effectively halts viral replication, making it a highly attractive therapeutic target researchgate.neteuropeanreview.orgnih.govconsensus.app.

In the search for effective SARS-CoV-2 Mpro inhibitors, researchers have developed novel compounds based on various chemical scaffolds. Among these are imidazole derivatives. Notably, a compound designated as This compound was developed by Zhu et al. as part of a series of potential SARS-CoV-2 Mpro inhibitors researchgate.net. While detailed kinetic data for this specific compound is not available in the provided abstracts, its development highlights the utility of the imidazole structure in designing molecules that can fit into the active site of this crucial viral protease and disrupt its function. Computational and docking studies on other imidazole derivatives have shown that features like electronegative atoms can enhance binding affinity to the protease's active site through various interactions nih.gov.

Inhibition of RNA-dependent RNA Polymerase (RdRp)

Computational studies have been employed to investigate the inhibitory potential of novel imidazole derivatives against key viral targets, including RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses. In a molecular docking analysis of various imidazole classes, a thiophene-imidazole derivative, C12, which is structurally related to this compound, was evaluated for its binding affinity to the RdRp of SARS-CoV-2.

The analysis revealed that compound C12 exhibited a significant binding affinity for RdRp. The interactions were noted with key active site amino acids of the enzyme, suggesting a potential mechanism for inhibiting its function. The calculated binding free energy provides a quantitative measure of this interaction.

Table 1: Binding Affinity of Thiophene-Imidazole Derivative C12 against RdRp| Compound | Target Protein | Binding Free Energy (kcal/mol) |

|---|---|---|

| Thiophene-imidazole C12 | RdRp | -7.8 |

Data sourced from a computational study on the therapeutic potentials of new imidazole derivatives.

Interaction with Spike Protein (Spro)

The spike protein (Spro) is crucial for viral entry into host cells and represents a primary target for therapeutic intervention. The same computational study that analyzed RdRp also investigated the binding affinity of thiophene-imidazole derivatives for the SARS-CoV-2 spike protein.

In this analysis, this compound, referred to as C11 in the study, demonstrated the highest binding affinity for the spike protein among the thiophene-imidazole class. The study identified that the compound interacts with important amino acid residues, including ASN 501, located within the receptor-binding motif of the spike protein. This interaction suggests a potential mechanism for blocking the virus's ability to bind to host cell receptors.

Table 2: Binding Affinity of this compound (C11) against Spike Protein| Compound | Target Protein | Binding Free Energy (kcal/mol) |

|---|---|---|

| This compound (C11) | Spro | -7.1 |

Data from a molecular docking analysis of novel imidazole compounds against SARS-CoV-2 drug targets.

Other Potential Biological Activities

Antidiabetic Activity (e.g., PPAR-γ agonists)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key regulator of glucose and lipid metabolism and is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.govresearchgate.net Agonists of PPAR-γ, such as Pioglitazone and Rosiglitazone, are utilized in the management of type 2 diabetes mellitus to increase insulin (B600854) sensitivity. nih.govmdpi.com A review of the scientific literature did not yield specific research findings on the antidiabetic activity or the PPAR-γ agonist properties of this compound.

Antioxidant Activity

The imidazole ring is a structural component of many natural and synthetic compounds that exhibit antioxidant properties. The mechanism of antioxidant action for imidazole-containing compounds often involves free-radical scavenging. Reactive oxygen species (ROS) contribute to oxidative stress, which is implicated in various diseases. Antioxidants can neutralize these harmful species.

The antioxidant capacity of imidazole derivatives is frequently evaluated using standard in vitro chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test. researchgate.net While specific quantitative data for this compound was not available in the reviewed literature, a study on related benzimidazole (B57391) derivatives did test a compound designated as "11" for its antioxidant capacity using DPPH and FRAP tests. researchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes that play crucial roles in numerous physiological processes. researchgate.net The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net

Research into heterocyclic scaffolds as CA inhibitors has identified certain imidazole derivatives as potent inhibitors. In one study, a compound identified as "Compound 11" demonstrated the most potent inhibition against two human carbonic anhydrase isoforms, hCA-I and hCA-II. researchgate.net The study determined that this compound acts as a competitive inhibitor. researchgate.net The inhibitory activity is quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 3: Inhibitory Activity (IC50) of this compound against Human Carbonic Anhydrase Isoforms| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| This compound | hCA-I | 6.40 |

| hCA-II | 6.13 |

Data from a study on heterocyclic scaffolds in carbonic anhydrase inhibition. researchgate.net

Structure Activity Relationship Sar Studies of Imidazole Derivative 11

Impact of Substituents on Biological Potency and Selectivity

The biological activity of imidazole (B134444) derivatives is highly dependent on the nature and position of substituents on the imidazole core and any associated ring systems. researchgate.net Modifications can dramatically alter a compound's ability to interact with biological targets, thereby affecting its efficacy and selectivity. researchgate.net In a series of synthesized imidazole derivatives, compounds 10, 11, 18, 20, and 21 were noted for their significant selectivity against the parasite Toxoplasma gondii compared to host cells, highlighting the importance of their shared structural features. nih.gov

The introduction of halogen atoms and methoxy (B1213986) groups are common strategies in medicinal chemistry to modulate a compound's properties. Halogenation can increase lipophilicity and enhance binding interactions, often leading to improved biological activity.

In a study of quinoline-imidazole hybrids designed as antimalarial agents, specific substitutions on the quinoline (B57606) ring were found to be critical for activity. The research revealed that derivatives featuring bromo (Br) and methoxy (OMe) groups demonstrated enhanced antimalarial efficacy and a better selectivity index. nih.gov This indicates that these electron-donating and lipophilic groups contribute favorably to the interaction with the biological target in Plasmodium falciparum. nih.gov

The table below summarizes the impact of these substitutions on antimalarial activity for a key derivative.

| Compound | Substituent on Quinoline Ring | Target | IC₅₀ (μM) |

| 11(xxxii) | Br, OMe | CQ-sensitive P. falciparum | 0.14 |

| 11(xxxii) | Br, OMe | MDR P. falciparum | 0.41 |

| Data sourced from a study on quinoline-imidazole hybrids. nih.gov |

Conversely, the presence of a p-ClPh or p-NO₂Ph group in certain imidazole-derived hydrazones was found to increase antifungal activity, suggesting that electron-withdrawing groups can also be beneficial depending on the specific scaffold and biological target. mdpi.com

Research has explored various ring systems, including:

Phenyl and Thiophenyl: A study involving a series of newly synthesized imidazoles included phenyl-substituted (compounds 9-19) and thiophene-substituted (compounds 20-26) derivatives. nih.gov Both classes were assessed for their potential to inhibit the growth of T. gondii, with several compounds, including a phenyl-imidazole derivative designated as compound 11, showing high selectivity. nih.gov

Quinoline: The development of quinoline-imidazole hybrids has proven effective in creating potent antimalarial agents. nih.gov The quinoline moiety is a well-known pharmacophore in antimalarial drugs, and its combination with the imidazole core in derivative 11(xxxii) resulted in significant efficacy against both drug-sensitive and multi-drug-resistant strains of P. falciparum. nih.gov

Pyridyl: While direct data on pyridyl-substituted Imidazole Derivative 11 is not specified, pyridyl rings are commonly used isosteres for phenyl groups in drug design, often introduced to improve solubility or provide an additional hydrogen bond acceptor to enhance target binding.

The choice of the ring system is therefore a critical decision in the design of imidazole-based therapeutic agents, with systems like quinoline conferring specific activities such as antimalarial effects. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target, as enzymes and receptors are chiral environments. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent than the other. nih.gov

This principle was clearly demonstrated in the study of the antimalarial quinoline-imidazole derivative 11(xxxii). The compound was synthesized as a racemic mixture, and its enantiomers were subsequently separated to assess their individual contributions to the biological activity. The evaluation revealed that the (-)-11(xxxii) enantiomer possessed potent antimalarial activity, with an IC₅₀ of 0.10 µM, which was superior to the other isomer and the original racemic mixture. nih.gov This finding underscores the importance of stereochemistry in the biological action of this class of compounds and suggests that the specific three-dimensional arrangement of the (-)-enantiomer allows for a more optimal fit and interaction with its target in the parasite. nih.gov

| Compound Form | Antimalarial Activity (IC₅₀) |

| Racemic mixture of 11(xxxii) | 0.14 µM (CQ-sensitive) |

| (-)-11(xxxii) enantiomer | 0.10 µM |

| Data sourced from a study on quinoline-imidazole hybrids. nih.gov |

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For imidazole derivatives, the imidazole ring itself is a core pharmacophoric element due to its unique electronic characteristics and its ability to participate in hydrogen bonding and π-π stacking interactions. ajrconline.orgnih.gov

Key binding motifs and pharmacophoric features identified for imidazole derivatives include:

The Imidazole Core: The two nitrogen atoms of the imidazole ring are crucial. longdom.org One nitrogen acts as a hydrogen bond donor, while the other, with its lone pair of electrons, acts as a hydrogen bond acceptor, allowing for versatile interactions with biological targets like enzymes and receptors. nih.govmdpi.com

Substituted Aromatic Rings: As seen in derivative 11, attached ring systems like phenyl, thiophenyl, or quinoline serve as critical pharmacophoric extensions. nih.govnih.gov These groups contribute to binding through hydrophobic and van der Waals interactions and can be functionalized (e.g., with halogens or methoxy groups) to fine-tune electronic properties and potency. nih.gov

Hybrid Pharmacophores: Some research employs a "hybrid pharmacophore" approach, combining the imidazole scaffold with other known active moieties. mdpi.com For example, linking an imidazole to a triazole or a sulfonyl group can create novel derivatives with enhanced or new biological activities. mdpi.combrieflands.com The quinoline-imidazole hybrid 11(xxxii) is a prime example of this strategy, leveraging the known antimalarial properties of the quinoline ring. nih.gov

Correlations between Structural Features and Specific Biological Targets

The specific structural features of an imidazole derivative directly correlate with its affinity for and activity at particular biological targets. The SAR studies allow for the rational design of molecules to hit these targets with high potency and selectivity.

Antimalarial Targets (P. falciparum): The quinoline-imidazole hybrid structure of 11(xxxii) is directly correlated with its potent activity against P. falciparum. nih.gov The quinoline moiety is known to interfere with heme detoxification in the parasite's food vacuole, a common mechanism for antimalarials. The addition of the substituted imidazole portion likely enhances this activity or provides interaction with other targets. The stereospecificity observed with the (-)-enantiomer suggests a highly specific binding interaction with a chiral pocket in its target protein. nih.gov

Enzyme Inhibition: Imidazole derivatives are known to target a variety of enzymes. The structural features of the imidazole ring, with its ability to coordinate with metal ions and form hydrogen bonds, make it an effective inhibitor of enzymes such as carbonic anhydrase and various kinases. nih.gov While the specific enzyme target for derivative 11 is not always stated, its activity is consistent with an enzyme inhibition mechanism. nih.govnih.gov

Future Directions and Therapeutic Potential of Imidazole Derivative 11 Research

Strategies for Designing More Potent and Selective Imidazole (B134444) Derivatives

To enhance the therapeutic profile of lead compounds such as Imidazole derivative 11, medicinal chemists employ several strategies to improve potency and selectivity, thereby maximizing efficacy while minimizing potential side effects. acs.org

Structure-Activity Relationship (SAR) Studies: A cornerstone of drug design, SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. nih.gov For instance, research on imidazole-coumarin conjugates revealed that having a hydrogen atom at the N(1) position of the imidazole nucleus and specific substituents (like Cl, F, Br, Me, OMe) on the coumarin (B35378) moiety substantially increased potency and selectivity against the hepatitis C virus. mdpi.com Similarly, for anti-inflammatory imidazole derivatives, studies have shown that adding electron-withdrawing groups at the C-4 position can enhance activity. acs.org

Bioisosteric Replacement: This strategy involves replacing a functional group within the molecule with another group that has similar physical or chemical properties. The goal is to improve the compound's pharmacological properties, such as enhancing metabolic stability or increasing target affinity. researchgate.net For example, replacing a metabolically vulnerable amide bond with a more stable imidazole ring has proven successful in drug development, as seen in the creation of midazolam from diazepam. ijpsjournal.com In the context of developing activators for the enzyme neurolysin, imidazole-based bioisosteres of an amide bond not only retained potency but, in some cases, led to enhanced activity and significantly improved stability in mouse plasma. nih.gov

Scaffold Hopping: This innovative approach involves replacing the central core (scaffold) of the molecule with a chemically different one while maintaining the key pharmacophoric features responsible for biological activity. nih.gov This can lead to novel compounds with improved properties or a different intellectual property profile. nih.gov For example, modifying the imidazopyridine scaffold to a 1,2,4-triazolopyridine resulted in a significant improvement in metabolic stability. nih.gov

Molecular Hybridization: This technique involves combining two or more different pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid compound. This can lead to drugs with dual or multiple modes of action. nih.gov A study involving the design of novel anticancer agents linked the imidazole scaffold with a 1,2,3-triazole pharmacophore, resulting in hybrid molecules with significant cytotoxic activity against several cancer cell lines. mdpi.comindexcopernicus.com

| Design Strategy | Objective | Example from Imidazole Research | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key molecular features for biological activity. | Adding electron-withdrawing groups at C-4 enhances anti-inflammatory activity. | acs.org |

| Bioisosteric Replacement | Improve potency, selectivity, and pharmacokinetic properties. | Replacing an amide bond with an imidazole ring to increase metabolic stability. | ijpsjournal.comnih.gov |

| Scaffold Hopping | Discover novel core structures with improved properties. | Switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold to improve metabolic stability. | nih.gov |

| Molecular Hybridization | Create compounds with dual or multi-targeting capabilities. | Combining imidazole and 1,2,3-triazole pharmacophores for potent anticancer activity. | mdpi.comindexcopernicus.com |

Exploration of Novel Biological Targets

The versatility of the imidazole scaffold allows it to interact with a wide array of biological targets, including enzymes, receptors, and even nucleic acids. jchemrev.com A key future direction for a promising compound like this compound is to explore its potential against novel biological targets to address unmet medical needs.

Researchers are increasingly identifying new targets for which imidazole derivatives could be designed. Recent studies have shown that these compounds can be developed to target key enzymes in cancer signaling pathways. acs.org For example, a series of novel aromatic urea-imidazole salt derivatives were developed, with one compound, 21y , identified as a direct inhibitor of Extracellular signal-regulated kinases (ERK1/2) , which are crucial in breast cancer proliferation and metastasis. nih.govmdpi.com

Another important target in cancer therapy is glycogen (B147801) synthase kinase-3β (GSK-3β) , an enzyme implicated in the proliferation and survival of cancer cells. indexcopernicus.com Molecular docking studies have shown that imidazole-1,2,3-triazole hybrids can effectively bind to and inhibit GSK-3β, highlighting a promising therapeutic strategy. mdpi.comindexcopernicus.com

Beyond cancer, imidazole derivatives are being investigated for a range of other targets:

Histamine (B1213489) N-methyltransferase (HMT): A novel class of imidazole compounds has been designed to simultaneously act as potent inhibitors of the HMT enzyme and as antagonists for the histamine H3 receptor, offering a dual-action approach for potential neurological or inflammatory conditions. nih.gov

Viral Enzymes: Imidazole derivatives have been shown to target viral proteases and other proteins essential for the viral life cycle, suggesting their potential as antiviral agents. researchgate.net Computational studies have identified imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. researchgate.net

Enzyme Inhibition in Plants: In agricultural science, novel imidazole derivatives have been designed as highly potent inhibitors of allene (B1206475) oxide synthase (AOS) , a key enzyme in the pathway that produces jasmonic acid, a critical signaling molecule for plant defense. nih.gov

Application of Advanced Computational Approaches in Drug Design

Advanced computational tools are becoming indispensable in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For the development of imidazole derivatives, these approaches play a crucial role in predicting how a molecule will behave before it is synthesized in the lab, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to identify the correlation between the chemical structure of a compound and its biological activity. By analyzing a dataset of imidazole derivatives, 3D-QSAR models can be built to predict the anticancer activity of new, unsynthesized compounds and to understand the key structural features that govern their efficacy. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. Pharmacophore models for imidazole derivatives have been developed to understand the structural requirements for antihypertensive activity by identifying key features like aromatic centers and hydrogen bond acceptors/donors. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.com In the development of imidazole-thiazole hybrids, molecular docking was used to understand the binding interactions with target proteins, helping to explain their antimicrobial and anticancer properties. nih.gov For a potent imidazole-triazole conjugate, compound 4k , docking studies revealed a strong binding interaction with the cancer target receptor GSK-3β, which was consistent with its in vitro cytotoxic results. mdpi.comindexcopernicus.com

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Predicting these pharmacokinetic properties early in the design process helps to identify compounds that are more likely to be successful in clinical trials. researchgate.net

| Computational Approach | Application in Imidazole Research | Key Finding/Insight | Reference |

|---|---|---|---|

| 3D-QSAR | Predicting anticancer activity of imidazole derivatives against MCF-7 breast cancer cells. | Achieved a model with high accuracy in predicting the activity of new compounds. | nih.gov |

| Pharmacophore Modeling | Identifying key structural features for angiotensin II receptor antagonists. | Developed a model identifying aromatic, aliphatic, and hydrogen bonding features as crucial. | mdpi.com |

| Molecular Docking | Investigating the binding of an imidazole-triazole hybrid (4k) to the GSK-3β enzyme. | Predicted a favorable binding interaction, correlating with observed anticancer activity. | mdpi.comindexcopernicus.com |

| ADMET Prediction | Assessing the drug-likeness of novel imidazole-triazole hybrids. | Provided insights into the pharmacokinetic profiles of potential anticancer candidates. | mdpi.com |

Development of this compound as a Lead Compound for Preclinical Studies

A lead compound is a chemical compound that has shown promising therapeutic potential and serves as the starting point for further drug development. For a molecule like this compound to transition from a promising "hit" to a viable preclinical candidate, it must undergo rigorous evaluation and optimization.

The development process focuses on improving several key characteristics:

Potency: The compound must be effective at a low concentration. As seen with an imidazole derivative designed to inhibit allene oxide synthase, modifications can lead to dramatic increases in potency, with one derivative showing an IC50 of 10 nM, making it 1,000,000 times more potent than the known inhibitor ketoconazole. nih.gov

Selectivity: The compound should interact strongly with its intended biological target while having minimal interaction with other targets to avoid off-target effects. acs.org

Pharmacokinetics: The compound must have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This ensures it can reach its target in the body, remain stable long enough to have an effect, and be cleared without causing toxicity. mdpi.com

Synthetic Accessibility: The synthesis of the compound should be efficient and scalable for further studies. Modern synthetic methods, including microwave-assisted synthesis and metal-catalyzed reactions, have enabled the efficient preparation of diverse imidazole derivatives. mdpi.com

Once a lead compound demonstrates a suitable profile in these areas through in vitro (cell-based) assays and computational modeling, it can advance to preclinical in vivo studies using animal models to evaluate its efficacy and safety before it can be considered for human clinical trials. nih.gov

Addressing Antimicrobial Resistance with Imidazole Derivatives

Antimicrobial resistance is a critical global health threat, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Imidazole derivatives have long been a cornerstone of antifungal therapy, with marketed drugs like ketoconazole, miconazole, and clotrimazole (B1669251). mdpi.comnih.gov However, the emergence of resistance to existing drugs requires new solutions.

The imidazole scaffold continues to be a valuable starting point for developing new antimicrobial agents. Research has shown that novel imidazole derivatives possess broad-spectrum activity against both fungal and bacterial pathogens. mdpi.com Their mechanisms of action can involve interfering with crucial cellular processes in microbes, such as DNA replication, cell wall synthesis, and cell membrane integrity.

Recent studies have focused on synthesizing new generations of imidazole compounds to combat resistance. For example, novel imidazole derivatives containing a 2,4-dienone motif have been developed that exhibit broad-spectrum antifungal and antibacterial activity. mdpi.com Furthermore, the hybridization of the imidazole ring with other heterocyclic structures, such as thiazole, has yielded compounds with potent antimicrobial properties. nih.gov The unique ability of the imidazole ring to interact with various enzymes and proteins makes it a promising scaffold for designing inhibitors that can overcome existing resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing imidazole derivatives, including Imidazole Derivative 11, and how are they characterized?

- Answer: Imidazole derivatives are typically synthesized via N-alkylation reactions, which can be scaled for laboratory or industrial applications. For example, N-alkylation of imidazole precursors with alkyl halides or epoxides under basic conditions is a common route . Characterization involves spectroscopic techniques (e.g., NMR, IR) and thermal analysis (e.g., DSC) to confirm structural integrity and stability. X-ray crystallography is also used to resolve complex structures, as demonstrated in studies of 1,4-di(1H-imidazol-1-yl) butane derivatives .

Q. Which model organisms are suitable for preliminary toxicity and antioxidant studies of imidazole derivatives?

- Answer: Drosophila melanogaster (fruit flies) is widely used due to its short lifespan, genetic tractability, and physiological similarity to mammals in oxidative stress responses. Studies on this compound employed 3–5-day-old flies fed diets containing 20–100 mg/kg of the compound for 5 days, followed by biochemical assays (e.g., GSH, CAT, MDA levels) and survival analysis using Kaplan-Meier curves .

Q. How are antioxidant parameters measured in imidazole derivative studies?

- Answer: Antioxidant activity is assessed via homogenization of biological samples (e.g., fruit fly tissues) in phosphate buffer, followed by centrifugation and quantification of markers like reduced glutathione (GSH) using Ellman’s reagent, catalase (CAT) activity via hydrogen peroxide decomposition, and lipid peroxidation via malondialdehyde (MDA) levels. Statistical analysis (ANOVA with post-hoc Dunnett’s test) ensures robustness .

Advanced Research Questions

Q. How can computational methods optimize the design of imidazole derivatives for biological activity?

- Answer: Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) predicts electronic properties and thermochemical parameters, guiding structural modifications for enhanced binding affinity. Molecular docking and ADMET analysis further evaluate interactions with targets like EGFR or IDO1, as shown in studies of 2-phenyl-1H-benzo[d]imidazole derivatives .

Q. How should researchers address contradictory data on imidazole derivatives' antioxidant effects?

- Answer: Dose-dependent discrepancies require rigorous experimental controls. For instance, this compound at 50 mg/kg increased CAT activity but caused DNA breaks at 100 mg/kg. Repeating assays with larger sample sizes (n ≥ 25 per group) and longitudinal designs (e.g., post-treatment recovery phases) clarifies transient vs. persistent effects . Meta-analyses of related compounds (e.g., comparing imidazole and triazole derivatives) may also reconcile mechanistic differences .

Q. What strategies mitigate oxidative stress artifacts in imidazole derivative experiments?

- Answer: Artifacts arise from prolonged exposure or improper sample handling. To minimize these:

- Use cryopreservation (−80°C) of homogenized samples to prevent enzymatic degradation.

- Include ROS scavengers (e.g., ascorbic acid) in buffers during tissue processing.

- Validate findings with orthogonal assays (e.g., corroborating MDA levels with protein carbonyl assays) .

Q. How do structural modifications (e.g., substituent groups) influence the bioactivity of imidazole derivatives?

- Answer: Substituents like phenyl or aminopropyl groups alter electronic density and steric hindrance, impacting binding to biological targets. For example, 1-(3-aminopropyl)imidazole exhibits enhanced reactivity due to its nucleophilic nitrogen, while methyl groups in 2-methylimidazole derivatives reduce aqueous solubility but improve thermal stability . Structure-activity relationship (SAR) studies using combinatorial libraries are critical for optimization .

Methodological Notes

- Data Interpretation : Use GraphPad Prism or R for survival analysis (Kaplan-Meier with log-rank tests) and oxidative marker quantification. Report results as mean ± SEM with p < 0.05 thresholds .

- Ethical Compliance : Adhere to ECVAM’s 3Rs principles (Replacement, Reduction, Refinement) when using model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.